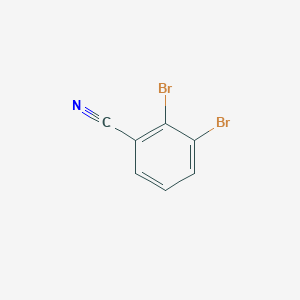

2,3-Dibromo-benzonitrile

Descripción general

Descripción

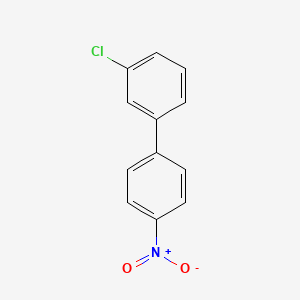

“2,3-Dibromo-benzonitrile” is a chemical compound with the molecular formula C7H3Br2N12. It is a derivative of benzonitrile, which is an aromatic compound containing an anilide group where the carboxamide group is substituted with a benzene ring3.

Synthesis Analysis

While specific synthesis methods for “2,3-Dibromo-benzonitrile” were not found, there are general methods for the synthesis of similar compounds. For instance, a four-step synthesis introduces the triazole at the start via N2-arylation of 4,5-dibromo-2H-1,2,3-triazole4.

Molecular Structure Analysis

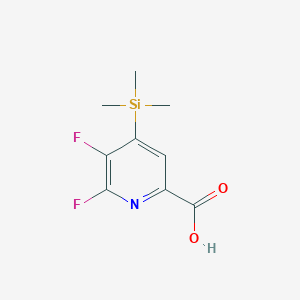

The molecular structure of “2,3-Dibromo-benzonitrile” consists of a benzene ring with two bromine atoms and a nitrile group attached2. The InChI code for this compound is 1S/C7H3Br2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H2.

Chemical Reactions Analysis

Specific chemical reactions involving “2,3-Dibromo-benzonitrile” were not found. However, similar compounds like anilines have been involved in Pd(II)-catalyzed meta-C–H bromination5.

Physical And Chemical Properties Analysis

The molecular weight of “2,3-Dibromo-benzonitrile” is 260.91 g/mol2. It has a topological polar surface area of 23.8 Ų2. The compound has no hydrogen bond donor count and has a hydrogen bond acceptor count of 12.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformation

2,3-Dibromo-benzonitrile serves as a precursor in various chemical syntheses and transformations. For instance, it can undergo electrochemical oxidation in aqueous sulfuric acid solutions, demonstrating the compound's utility in electrochemical studies and its potential role in developing new synthetic pathways or materials (S. Arias & E. Brillas, 1985). Furthermore, its chemical structure makes it a candidate for exploring reactions under specific conditions, such as those facilitated by Montmorillonite clay, which can convert related benzonitrile compounds into amides, showcasing its versatility in organic synthesis (A. Wali et al., 1998).

Catalysis and Material Science

2,3-Dibromo-benzonitrile could be involved in studies focusing on catalysis and the development of new materials. For example, research on ruthenium-catalyzed hydrogenation of nitriles to amines may provide insights into utilizing 2,3-dibromo-benzonitrile in similar transformations, enhancing our understanding of catalytic processes and contributing to the field of sustainable chemistry (R. Reguillo et al., 2010). Additionally, the study on multi-metal incorporation into 2D conductive metal-organic frameworks for electrocatalytic applications suggests potential uses of 2,3-dibromo-benzonitrile in creating advanced materials for energy conversion and storage (Ying Wang et al., 2020).

Environmental and Biological Applications

Though not directly related to 2,3-dibromo-benzonitrile, studies on the microbial degradation of benzonitrile herbicides and the environmental fate of these compounds highlight the broader context of benzonitrile derivatives in environmental science. Understanding the degradation pathways and the microorganisms involved could inform the environmental management of benzonitrile-related compounds (M. Holtze et al., 2008). This knowledge could potentially be applied to assess the environmental impact of 2,3-dibromo-benzonitrile and its derivatives.

Photocatalysis and Organic Synthesis

The exploration of photocarboxylation of benzylic C–H bonds indicates the growing interest in utilizing photocatalytic methods for carbon-hydrogen bond activation, which could potentially be applied to molecules like 2,3-dibromo-benzonitrile for synthesizing carboxylic acids from readily available organic compounds in a sustainable manner (Qing-Yuan Meng et al., 2019).

Safety And Hazards

Direcciones Futuras

While specific future directions for “2,3-Dibromo-benzonitrile” were not found, similar compounds have been studied for their electronic structure and delocalization8.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

Propiedades

IUPAC Name |

2,3-dibromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQRNDXVYOQXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467527 | |

| Record name | 2,3-Dibromo-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-benzonitrile | |

CAS RN |

34362-24-8 | |

| Record name | 2,3-Dibromo-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-3-Benzazepine, 7-[[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl]-2,3,4,5-tetrahydro-8-methoxy-3-methyl-](/img/structure/B1609937.png)